An In-depth Technical Guide to 2-Propyl-1H-pyrrolo[2,3-c]pyridine: Properties, Synthesis, and Medicinal Chemistry Potential
An In-depth Technical Guide to 2-Propyl-1H-pyrrolo[2,3-c]pyridine: Properties, Synthesis, and Medicinal Chemistry Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Propyl-1H-pyrrolo[2,3-c]pyridine, a derivative of the 6-azaindole scaffold, represents a promising yet underexplored molecule in medicinal chemistry. The 1H-pyrrolo[2,3-c]pyridine core is a recognized bioisostere of indole and purine systems, frequently incorporated into kinase inhibitors and other therapeutic agents to enhance target binding and modulate physicochemical properties.[1][2] This guide provides a comprehensive overview of the known and predicted chemical properties of 2-Propyl-1H-pyrrolo[2,3-c]pyridine, outlines plausible synthetic strategies based on established methodologies for related 6-azaindoles, and explores its potential applications in drug discovery by drawing parallels with other biologically active azaindole derivatives.
Introduction to the 6-Azaindole Scaffold
The 1H-pyrrolo[2,3-c]pyridine ring system, commonly known as 6-azaindole, is a privileged heterocyclic motif in medicinal chemistry.[1] Its structure, featuring a pyrrole ring fused to a pyridine ring, allows it to act as a bioisosteric replacement for indole, purine, and other bicyclic heteroaromatic systems.[1] This bioisosterism is advantageous in drug design, as the introduction of the nitrogen atom into the six-membered ring can fine-tune a molecule's potency, selectivity, solubility, and metabolic stability.[3] Notably, the azaindole scaffold is a key component in numerous kinase inhibitors, where it often forms critical hydrogen bonding interactions with the hinge region of the kinase domain, mimicking the binding of ATP.[1]
Physicochemical Properties of 2-Propyl-1H-pyrrolo[2,3-c]pyridine
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂ | BLDpharm[4] |
| Molecular Weight | 160.22 g/mol | BLDpharm[4] |
| CAS Number | 882881-03-0 | BLDpharm[4] |
| Appearance | Predicted: Solid | Inferred |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted: Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |
| pKa | Not available | - |
Predicted Spectroscopic Data
In the absence of experimentally acquired spectra, computational tools can provide valuable predictions for the ¹H and ¹³C NMR spectra of 2-Propyl-1H-pyrrolo[2,3-c]pyridine. These predictions are useful for the identification and characterization of the compound.
Predicted ¹H NMR (CDCl₃, 400 MHz):
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δ (ppm): ~8.5 (s, 1H, H-7), ~8.0 (d, 1H, H-4), ~7.1 (d, 1H, H-5), ~6.4 (s, 1H, H-3), ~2.8 (t, 2H, -CH₂-), ~1.8 (sext, 2H, -CH₂-), ~1.0 (t, 3H, -CH₃)
-
Note: The chemical shifts are estimations and may vary depending on the solvent and experimental conditions. The pyrrole NH proton is expected to appear as a broad singlet at a higher chemical shift.
Predicted ¹³C NMR (CDCl₃, 100 MHz):
-
δ (ppm): ~150 (C-7a), ~145 (C-2), ~140 (C-7), ~128 (C-4), ~115 (C-5), ~110 (C-3a), ~100 (C-3), ~30 (-CH₂-), ~22 (-CH₂-), ~14 (-CH₃)
-
Note: These are approximate chemical shifts based on computational models.
Synthesis and Reactivity
A specific, published synthetic protocol for 2-Propyl-1H-pyrrolo[2,3-c]pyridine has not been identified. However, its synthesis can be envisioned through established methods for constructing the 6-azaindole core, followed by or incorporating the introduction of the 2-propyl substituent.
Proposed Synthetic Strategies
Several synthetic routes are plausible for the preparation of 2-Propyl-1H-pyrrolo[2,3-c]pyridine.
Strategy 1: Intramolecular Cyclization
One potential approach involves the electrophilic [4+1]-cyclization of a suitably substituted 3-amino-4-alkylpyridine derivative.[4][5] This method has been successfully employed for the synthesis of various 6-azaindoles. The general workflow for this strategy is outlined below.
Figure 1: Proposed synthetic workflow via intramolecular cyclization.
Experimental Protocol (Conceptual):
-
Acylation: React 3-amino-4-propylpyridine with a suitable acylating agent (e.g., trifluoroacetic anhydride) to form the corresponding amide.[4]
-
Cyclization: Treat the resulting amide with a strong base to deprotonate the methylene group of the propyl chain adjacent to the pyridine ring, followed by heating to induce intramolecular cyclization and subsequent aromatization to yield the 2-propyl-6-azaindole. The specific reaction conditions would require optimization.
Strategy 2: Functionalization of the 6-Azaindole Core
An alternative approach would be to first synthesize the parent 1H-pyrrolo[2,3-c]pyridine and then introduce the propyl group at the C-2 position. However, direct alkylation can be challenging and may lead to a mixture of products. A more controlled method would involve a metal-catalyzed cross-coupling reaction.
Figure 2: Synthesis of 2-Propyl-1H-pyrrolo[2,3-c]pyridine via cross-coupling.
Experimental Protocol (Conceptual):
-
Halogenation: Selectively halogenate the C-2 position of a protected 1H-pyrrolo[2,3-c]pyridine.
-
Cross-Coupling: Perform a Negishi or Suzuki cross-coupling reaction with an appropriate propylating agent (e.g., propylzinc chloride or propylboronic acid) in the presence of a palladium catalyst and a suitable ligand.
-
Deprotection: Remove the protecting group from the pyrrole nitrogen to yield the final product.
Chemical Reactivity
The reactivity of 2-Propyl-1H-pyrrolo[2,3-c]pyridine is dictated by the electronic properties of the bicyclic system.
-
Pyrrole Ring: The pyrrole moiety is electron-rich and susceptible to electrophilic substitution, primarily at the C-3 position.
-
Pyridine Ring: The pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution, particularly if activated by an electron-withdrawing group or through N-oxidation. The pyridine nitrogen is also basic and can be protonated or alkylated.
-
Propyl Group: The propyl group can potentially undergo free-radical reactions at the benzylic-like position.
Potential Applications in Medicinal Chemistry
The 6-azaindole scaffold is a cornerstone in the development of kinase inhibitors.[1] These small molecules typically compete with ATP for binding to the kinase active site. The nitrogen atom in the pyridine ring of the azaindole often acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase, which is a critical interaction for potent inhibition.[1]
Derivatives of various azaindole isomers have shown inhibitory activity against a wide range of kinases, including but not limited to:
The introduction of a 2-propyl group on the 1H-pyrrolo[2,3-c]pyridine scaffold could influence its biological activity in several ways:
-
Steric Effects: The propyl group could orient other substituents on the molecule to optimize interactions with the target protein.
-
Lipophilicity: The alkyl chain will increase the lipophilicity of the molecule, which can affect its solubility, cell permeability, and pharmacokinetic properties.
-
Van der Waals Interactions: The propyl group could engage in favorable van der Waals interactions within a hydrophobic pocket of the target protein's active site.
Given the prevalence of 6-azaindoles as kinase inhibitors, it is plausible that 2-Propyl-1H-pyrrolo[2,3-c]pyridine could serve as a valuable building block or lead compound for the development of novel inhibitors targeting kinases implicated in cancer and other diseases.
Figure 3: Conceptual mechanism of action for a 2-Propyl-1H-pyrrolo[2,3-c]pyridine-based kinase inhibitor.
Conclusion
2-Propyl-1H-pyrrolo[2,3-c]pyridine is a molecule of significant interest for medicinal chemistry, stemming from the well-established therapeutic potential of the 6-azaindole scaffold. While specific experimental data for this compound remains scarce, this guide has provided a framework for its chemical properties, plausible synthetic routes, and potential as a building block for novel therapeutic agents, particularly kinase inhibitors. Further research into the synthesis and biological evaluation of 2-Propyl-1H-pyrrolo[2,3-c]pyridine and its derivatives is warranted to fully explore its potential in drug discovery.
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